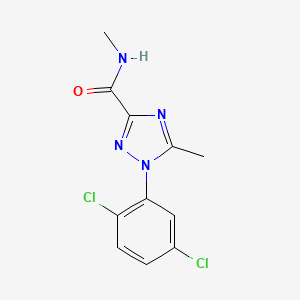

1-(2,5-dichlorophenyl)-N,5-dimethyl-1H-1,2,4-triazole-3-carboxamide

Description

Historical Development of Triazole Research

The exploration of triazoles began in 1885 when Julius Arnold Bladin first characterized the 1,2,3-triazole isomer while investigating nitrogen-rich heterocycles. However, systematic studies on 1,2,4-triazoles emerged later, driven by their unique electronic properties and aromatic stability. The 1940s marked a turning point with the discovery of azole antifungals, leading to the development of fluconazole and itraconazole—agents that inhibit fungal cytochrome P450-dependent lanosterol 14α-demethylase (CYP51). By the late 20th century, advancements in regioselective synthesis enabled precise functionalization of the 1,2,4-triazole core, facilitating its integration into agrochemicals, pharmaceuticals, and materials science.

Significance of the 1,2,4-Triazole Scaffold in Medicinal Chemistry

The 1,2,4-triazole ring system exhibits exceptional bioisosteric properties, often mimicking amide or imidazole groups in drug-receptor interactions. Its planar, aromatic structure allows for π-π stacking with biological targets, while the three nitrogen atoms enable hydrogen bonding and metal coordination. For example, the antifungal activity of voriconazole arises from the triazole moiety’s ability to coordinate the heme iron in CYP51, disrupting ergosterol biosynthesis.

Table 1: Pharmacologically Active 1,2,4-Triazole Derivatives

| Compound | Substituents | Therapeutic Application |

|---|---|---|

| Fluconazole | 2,4-Difluorophenyl | Antifungal |

| Letrozole | 4-Cyanophenyl | Aromatase inhibitor (cancer) |

| Rufinamide | 2,6-Difluorobenzyl | Antiepileptic |

| Target Compound | 2,5-Dichlorophenyl, carboxamide | Under investigation |

Carboxamide Functionalization in Heterocyclic Chemistry

The introduction of a carboxamide group (-CONH2) at the 3-position of 1,2,4-triazole enhances solubility and hydrogen-bonding capacity, critical for optimizing pharmacokinetic profiles. In 1-(2,5-dichlorophenyl)-N,5-dimethyl-1H-1,2,4-triazole-3-carboxamide, the carboxamide serves dual roles:

- Hydrogen-Bond Donor/Acceptor : Facilitates interactions with enzyme active sites, as seen in bacterial tyrosinase inhibitors where carboxamide-containing triazoles exhibit IC50 values ≤5 μM.

- Metabolic Stability : Reduces susceptibility to oxidative degradation compared to ester or ketone analogs.

Recent synthetic strategies, such as the Pellizzari reaction and copper-catalyzed azide-alkyne cycloaddition (CuAAC), have streamlined the incorporation of carboxamide groups into triazole frameworks.

Importance of Halogenated Phenyl Substituents

Halogen atoms, particularly chlorine, at the phenyl ring’s 2- and 5-positions confer distinct advantages:

- Electron-Withdrawing Effects : Enhance the electrophilicity of the triazole core, promoting interactions with nucleophilic residues in target proteins.

- Lipophilicity : The logP value of 1-(2,5-dichlorophenyl)-N,5-dimethyl-1H-1,2,4-triazole-3-carboxamide is optimized for membrane permeability, as chlorine’s hydrophobicity counterbalances the polar carboxamide.

Table 2: Impact of Halogen Substituents on Physicochemical Properties

| Substituent Pattern | logP | IC50 (Tyrosinase Inhibition, μM) |

|---|---|---|

| 2,5-Dichloro | 3.1 | 4.52 ± 0.09 |

| 4-Fluoro | 2.4 | 7.67 ± 1.00 |

| Unsubstituted | 1.8 | >30 |

The 2,5-dichloro configuration also minimizes steric hindrance, allowing optimal orientation within enzyme binding pockets.

Properties

IUPAC Name |

1-(2,5-dichlorophenyl)-N,5-dimethyl-1,2,4-triazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2N4O/c1-6-15-10(11(18)14-2)16-17(6)9-5-7(12)3-4-8(9)13/h3-5H,1-2H3,(H,14,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDHBUSGSZZMBFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1C2=C(C=CC(=C2)Cl)Cl)C(=O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2,5-dichlorophenyl)-N,5-dimethyl-1H-1,2,4-triazole-3-carboxamide typically involves the reaction of 2,5-dichloroaniline with dimethylformamide dimethyl acetal (DMF-DMA) to form the corresponding imine. This intermediate is then cyclized with hydrazine hydrate to yield the triazole ring.

Chemical Reactions Analysis

1-(2,5-dichlorophenyl)-N,5-dimethyl-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides.

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of 1,2,4-triazole possess notable anti-inflammatory properties. Specifically, 1-(2,5-dichlorophenyl)-N,5-dimethyl-1H-1,2,4-triazole-3-carboxamide has been identified as a selective inhibitor of cyclooxygenase-2 (COX-2), with an IC50 value significantly lower than that of traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin. This compound exhibited an IC50 of 20.5 µM for COX-2 while showing minimal inhibition (IC50 > 100 µM) for COX-1 . The anti-inflammatory effects were confirmed through in vivo studies using carrageenan-induced paw edema models.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. In vitro studies have shown that it exhibits considerable efficacy against a range of bacterial strains and fungi. The structure-activity relationship indicates that modifications to the triazole ring can enhance antimicrobial potency .

Antiproliferative Effects

Research has indicated that 1-(2,5-dichlorophenyl)-N,5-dimethyl-1H-1,2,4-triazole-3-carboxamide demonstrates antiproliferative activity against cancer cell lines. It has been reported to induce apoptosis in various cancer types by modulating key signaling pathways involved in cell survival and proliferation .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Selective COX-2 inhibition | |

| Antimicrobial | Effective against multiple pathogens | |

| Antiproliferative | Induces apoptosis in cancer cells |

Case Study: Anti-inflammatory Mechanism

A detailed investigation into the anti-inflammatory mechanism revealed that the compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests that 1-(2,5-dichlorophenyl)-N,5-dimethyl-1H-1,2,4-triazole-3-carboxamide may offer a safer alternative to traditional NSAIDs by reducing the risk of gastrointestinal side effects associated with COX-1 inhibition .

Case Study: Anticancer Potential

In a study focusing on its anticancer properties, the compound was tested against several human cancer cell lines (e.g., MCF-7 breast cancer and HeLa cervical cancer). Results indicated a dose-dependent reduction in cell viability, with mechanisms involving cell cycle arrest and increased apoptotic markers being observed .

Mechanism of Action

The mechanism of action of 1-(2,5-dichlorophenyl)-N,5-dimethyl-1H-1,2,4-triazole-3-carboxamide involves the inhibition of specific enzymes or receptors. For instance, in its role as an antimicrobial agent, it may inhibit the synthesis of essential proteins in microorganisms, leading to their death. In cancer research, it may inhibit enzymes involved in cell division, thereby preventing the proliferation of cancer cells .

Comparison with Similar Compounds

Structural Analogues with Dichlorophenyl Substitutions

The position of chlorine atoms on the phenyl ring significantly influences physicochemical and biological properties:

- 1-(2,4-Dichlorophenyl)-N,N-dimethyl-5-oxo-1H-1,2,4-triazole-3-carboxamide (CAS RN: 1000577-25-2): Differs in the dichlorophenyl substitution pattern (2,4 vs. 2,5). InChIKey: SVKXKMOSSOHYHI .

- 1-(3,4-Dichlorophenyl)-N,N-dimethyl-5-oxo-1H-1,2,4-triazole-3-carboxamide (CAS RN: 1000577-05-8):

Key Insight : The 2,5-dichlorophenyl isomer likely exhibits distinct solubility and receptor-binding profiles compared to 2,4- or 3,4-substituted analogs due to differences in dipole moments and steric effects.

Heterocyclic Core Variations

Pyrazole-Carboxamide Derivatives

Compounds like 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide (e.g., 3a–3e):

- Replace the triazole core with pyrazole.

- Exhibit moderate yields (62–71%) in synthesis via EDCI/HOBt-mediated coupling .

- Substituents (e.g., cyano, fluorophenyl) influence melting points (123–183°C) and spectroscopic properties: 3d (4-fluorophenyl): Higher yield (71%) and melting point (181–183°C) compared to 3a (68%, 133–135°C) . IR spectra show characteristic C≡N stretches (~2230 cm⁻¹) absent in triazole-carboxamides .

Benzoxazole-Triazole Hybrids

- 5-[2-(3-Chlorophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (6d) :

Functional Group Modifications

- 2-[(5-Amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone (CAS: 667913-65-7): Replaces carboxamide with a sulfanyl-ethanone group. Molecular formula: C₁₆H₁₅Cl₂N₅OS (includes sulfur, altering pharmacokinetics) .

Physicochemical and Spectroscopic Comparisons

Biological Activity

1-(2,5-Dichlorophenyl)-N,5-dimethyl-1H-1,2,4-triazole-3-carboxamide (CAS No. 338398-54-2) is a synthetic compound belonging to the triazole class. Its unique structure includes a dichlorophenyl moiety and a triazole ring, which contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₀Cl₂N₄O

- Molecular Weight : 285.13 g/mol

- IUPAC Name : 1-(2,5-dichlorophenyl)-N,5-dimethyl-1H-1,2,4-triazole-3-carboxamide

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It is known to inhibit specific enzymes and receptors involved in critical biological pathways. For instance, it may inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells . The presence of the triazole ring enhances its binding affinity to these targets through several non-covalent interactions such as hydrogen bonds and Van der Waals forces .

Antibacterial Activity

Research indicates that derivatives of triazoles exhibit significant antibacterial properties. A study highlighted that compounds with similar structures showed effectiveness against bacteria like Bacillus subtilis and Escherichia coli. The introduction of halogen substituents on the phenyl ring often enhances this activity .

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition |

|---|---|---|---|

| Triazole Derivative A | E. coli | 5 µg/mL | 14–22 mm |

| Triazole Derivative B | B. subtilis | Equivalent to ceftriaxone | Not specified |

Anticancer Activity

Triazole derivatives have been extensively studied for their anticancer potential. The compound's ability to induce apoptosis in cancer cell lines has been documented. For example, studies have shown that compounds with a triazole scaffold can effectively inhibit the growth of various cancer cells by targeting critical pathways involved in cell proliferation .

Study 1: Anticancer Effects

In a study examining the cytotoxic effects of various triazole derivatives on breast cancer cell lines (MDA-MB-231), it was found that compounds similar to 1-(2,5-dichlorophenyl)-N,5-dimethyl-1H-1,2,4-triazole-3-carboxamide exhibited significant cytotoxicity at low concentrations. The mechanism was primarily through the induction of apoptosis via CDK inhibition .

Study 2: Antibacterial Screening

Another study focused on the antibacterial properties of triazole derivatives against a panel of bacterial strains. The results indicated that modifications on the phenyl ring significantly influenced antibacterial activity. Compounds with electron-withdrawing groups demonstrated enhanced efficacy against resistant strains .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 1-(2,5-dichlorophenyl)-N,5-dimethyl-1H-1,2,4-triazole-3-carboxamide, and how can reaction conditions be optimized for high yield and purity?

- Methodological Answer : Synthesis typically involves sequential substitution reactions starting from 2,5-dichloroaniline derivatives. Key steps include:

- Nucleophilic aromatic substitution with triazole precursors under reflux in polar aprotic solvents (e.g., DMF or DMSO) .

- Methylation using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) to introduce the N,5-dimethyl groups .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures ≥95% purity .

Q. How can structural characterization of this compound be rigorously validated?

- Analytical Workflow :

- ¹H/¹³C NMR : Confirm regioselectivity of substituents (e.g., distinguishing between N-methyl and C-methyl groups) .

- High-resolution mass spectrometry (HRMS) : Validate molecular formula (C₁₁H₁₀Cl₂N₄O) with <2 ppm error .

- X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing effects, if single crystals are obtainable .

Advanced Research Questions

Q. How do computational methods enhance the design of derivatives with improved bioactivity?

- Methodological Framework :

- Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) predict electronic properties (HOMO-LUMO gaps, dipole moments) and reactive sites .

- Molecular docking : Screen against target proteins (e.g., COX-2 for anti-inflammatory activity) to prioritize derivatives for synthesis .

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to validate binding modes .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

- Critical Analysis :

- Dose-response profiling : Use IC₅₀/EC₅₀ ratios to distinguish selective bioactivity from general cytotoxicity .

- Assay standardization : Compare results across cell lines (e.g., HEK293 vs. HeLa) and control for solvent effects (DMSO ≤0.1% v/v) .

- Mechanistic studies : Employ transcriptomics or proteomics to identify off-target effects (e.g., mitochondrial toxicity) .

Q. How can environmental fate and degradation pathways of this compound be modeled?

- Experimental Design :

- Photolysis studies : Exclude UV light (λ >290 nm) to simulate sunlight degradation in aqueous media; monitor via HPLC-MS .

- Biodegradation assays : Use OECD 301D shake-flask tests with activated sludge to assess microbial breakdown .

- QSAR modeling : Predict persistence (e.g., half-life in soil) using EPI Suite or OPERA models .

Key Recommendations for Researchers

- Reproducibility : Document solvent purity (HPLC-grade) and humidity control (<30% RH) during synthesis .

- Data Sharing : Deposit spectral data (NMR, HRMS) in open-access repositories like PubChem or Zenodo .

- Interdisciplinary Collaboration : Integrate synthetic chemists, computational biologists, and toxicologists to address multifaceted research gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.